

Application Note: Quantification of Antibiotic-5d Using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Antibiotic-5d

Cat. No.: B1666046

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AN-HPLC-05D

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "**Antibiotic-5d**," a synthetic antimicrobial compound. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, precision, and accuracy. This protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and pharmacokinetic studies of **Antibiotic-5d**.

1. Introduction

Antibiotic-5d, chemically known as 4-Thiazolecarboxylic acid, 2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]- (CAS No. 251349-54-9), is a synthetic compound with demonstrated in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi and yeast.[1] Its therapeutic potential necessitates a reliable analytical method for its precise quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of antibiotic residues due to its high sensitivity, specificity, and accuracy.[2][3] This document provides a detailed protocol for the determination of **Antibiotic-5d** using a reversed-phase HPLC method with UV detection.

2. Experimental

2.1. Materials and Reagents

- **Antibiotic-5d** reference standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Formic acid ($\geq 98\%$)
- Phosphate buffered saline (PBS), pH 7.4

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. The chromatographic conditions are summarized in Table 1.

Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1.1. Standard Stock Solution (1 mg/mL)

- Accurately weigh approximately 10 mg of **Antibiotic-5d** reference standard.
- Transfer the standard to a 10 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
- Sonicate for 5 minutes to ensure complete dissolution. This is the Standard Stock Solution.

1.2. Working Standard Solutions

- Prepare a series of working standard solutions by serial dilution of the Standard Stock Solution with the mobile phase A and B in a 50:50 ratio.
- The recommended concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 $\mu\text{g/mL}$.

1.3. Sample Preparation (from a hypothetical plasma matrix)

- To 500 µL of plasma sample, add 1 mL of acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of the mobile phase (50:50 A:B).
- Filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Analysis

2.1. System Equilibration

- Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

2.2. Injection and Data Acquisition

- Inject 10 µL of each standard and sample solution.
- Acquire data for 15 minutes for each injection.
- Monitor the absorbance at 275 nm.

2.3. Data Analysis

- Integrate the peak area of **Antibiotic-5d**.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of **Antibiotic-5d** in the samples by interpolating their peak areas from the calibration curve.

3. Results and Discussion

3.1. Method Performance

The developed HPLC method provides a well-resolved peak for **Antibiotic-5d** with a retention time of approximately 8.5 minutes. The method demonstrates good linearity over the concentration range of 1-100 µg/mL, with a coefficient of determination (R^2) greater than 0.999.

The limits of detection (LOD) and quantification (LOQ) were determined to be 0.2 µg/mL and 0.7 µg/mL, respectively.

3.2. Data Presentation

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Time (min)
0.0	
10.0	
12.0	
12.1	
15.0	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection	UV at 275 nm
Run Time	15 minutes

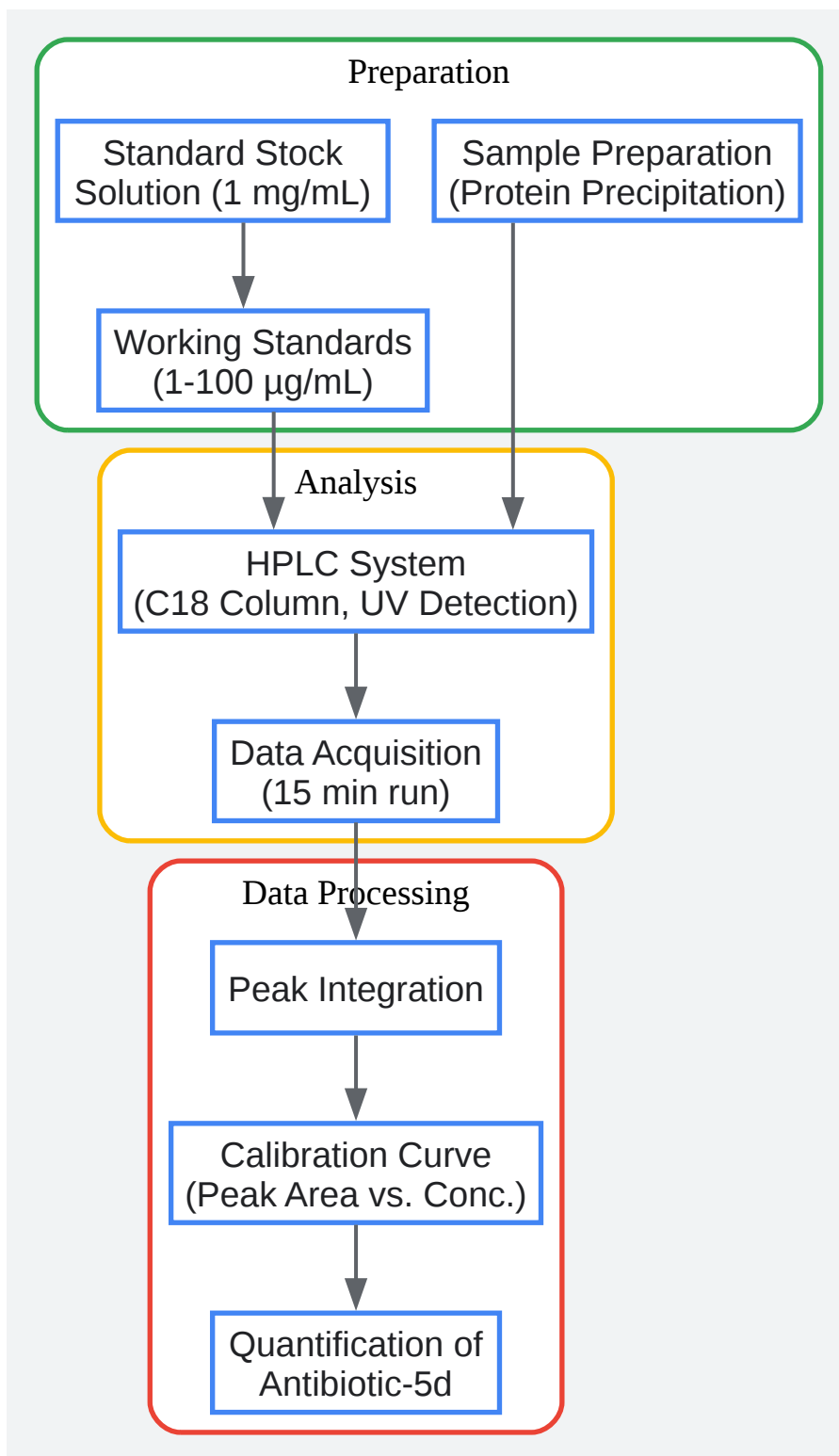
Table 2: Calibration Curve Data for **Antibiotic-5d**

Concentration (µg/mL)	Peak Area (mAU*s)
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
100	1,523,400
R ²	0.9998

Table 3: System Suitability Parameters

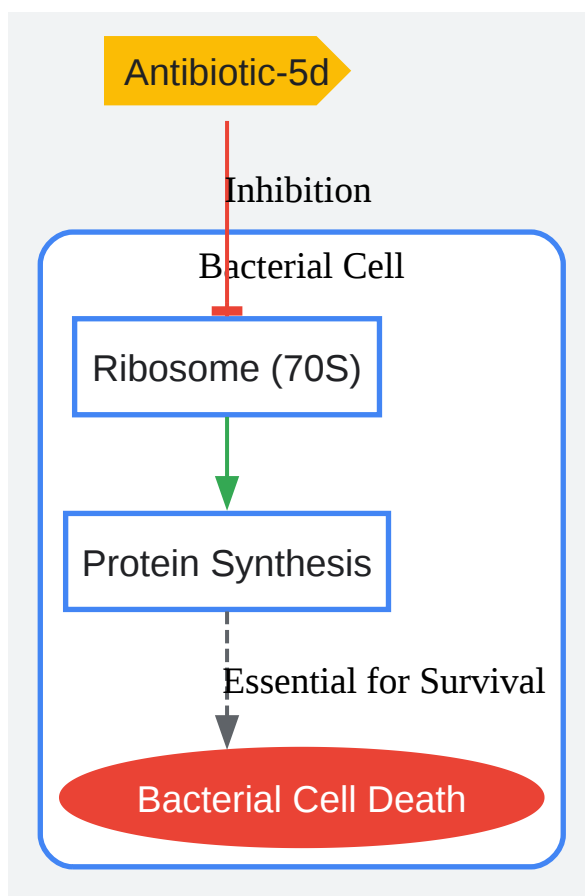
Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	8500
%RSD of Peak Area	≤ 2.0% (n=6)	0.8%
%RSD of Retention Time	≤ 1.0% (n=6)	0.3%

4. Visualizations



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Caption: Experimental workflow for the quantification of **Antibiotic-5d**.



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Caption: Hypothetical mechanism of action for **Antibiotic-5d**.

5. Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of **Antibiotic-5d**. The method is simple, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories. The provided protocols offer a clear guide for the preparation of standards and samples, as well as the instrumental analysis.

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References

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